Arbemnifosbuvir

Description

Properties

IUPAC Name |

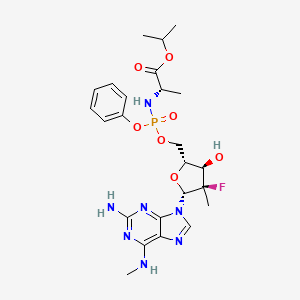

propan-2-yl (2S)-2-[[[(2R,3R,4R,5R)-5-[2-amino-6-(methylamino)purin-9-yl]-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H33FN7O7P/c1-13(2)37-21(34)14(3)31-40(35,39-15-9-7-6-8-10-15)36-11-16-18(33)24(4,25)22(38-16)32-12-28-17-19(27-5)29-23(26)30-20(17)32/h6-10,12-14,16,18,22,33H,11H2,1-5H3,(H,31,35)(H3,26,27,29,30)/t14-,16+,18+,22+,24+,40?/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OISLSHLAXHALQZ-HEOQURLSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C(C)NP(=O)(OCC1C(C(C(O1)N2C=NC3=C(N=C(N=C32)N)NC)(C)F)O)OC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)OC(C)C)NP(=O)(OC[C@@H]1[C@H]([C@@]([C@@H](O1)N2C=NC3=C(N=C(N=C32)N)NC)(C)F)O)OC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H33FN7O7P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

581.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Arbemnifosbuvir: A Technical Guide to its Chemical Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arbemnifosbuvir, also known as AT-752, is a potent antiviral agent currently under investigation for the treatment of various RNA virus infections. As a phosphoramidate prodrug of a modified guanosine nucleotide, its design allows for efficient intracellular delivery and conversion to its active triphosphate form. This document provides a comprehensive overview of the chemical structure of this compound and a detailed examination of its synthetic pathways, drawing from publicly available scientific literature and patent documents. Experimental details, where available, are provided to offer a deeper understanding of the chemistry involved in its creation.

Chemical Structure and Properties

This compound is a chiral molecule with a complex structure designed for optimal therapeutic activity. The core of the molecule is a 2'-deoxy-2'-fluoro-2'-C-methylguanosine nucleoside. This modified sugar moiety is crucial for its antiviral properties. The 5'-hydroxyl group of the ribose is linked to a phosphoramidate group, which consists of an L-alanine isopropyl ester and a phenoxy group. This phosphoramidate moiety masks the charge of the phosphate, facilitating cell membrane penetration.

The systematic IUPAC name for this compound is isopropyl ((R)-(((2R,3R,4R,5R)-5-(2-amino-6-(methylamino)-9H-purin-9-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(phenoxy)phosphoryl)-L-alaninate[1].

| Property | Value | Reference |

| Molecular Formula | C₂₄H₃₃FN₇O₇P | [1][2] |

| Molecular Weight | 581.54 g/mol | [1] |

| CAS Number | 1998705-63-7 | [1] |

| Synonyms | AT-752, AT-281 (free base) | |

| Appearance | White to off-white solid |

Metabolic Activation Pathway

This compound is a prodrug that requires intracellular metabolic activation to exert its antiviral effect. Upon entering the cell, it undergoes a series of enzymatic transformations to yield the active triphosphate metabolite, AT-9010.

The activation cascade begins with the hydrolysis of the isopropyl ester by cellular esterases to yield the alanine metabolite. Subsequent cleavage of the phosphoramidate bond by a phosphoramidase releases the 5'-monophosphate of the nucleoside analogue (AT-8001). Cellular kinases then phosphorylate the monophosphate to the diphosphate and finally to the active 5'-triphosphate, AT-9010. This active metabolite acts as a chain terminator for viral RNA-dependent RNA polymerase, thus inhibiting viral replication.

Synthesis of this compound

The synthesis of this compound is a multi-step process that can be broadly divided into two key stages: the synthesis of the modified nucleoside core and the subsequent stereoselective installation of the phosphoramidate moiety. While a detailed, publicly available protocol for the direct synthesis of this compound is limited, the general strategies for synthesizing analogous 2'-fluoro-2'-C-methylguanosine phosphoramidate prodrugs are well-documented in patent literature.

Synthesis of the 2'-Fluoro-2'-C-methylguanosine Core

The synthesis of the key nucleoside intermediate typically starts from a readily available sugar derivative. A representative, though not explicitly confirmed for this compound, synthetic approach involves the following key transformations:

-

Fluorination and Methylation of a Lactone Precursor: The synthesis often commences with a protected ribonolactone. A key step is the introduction of the fluorine and methyl groups at the 2' position. This can be achieved through various fluorinating and methylating agents.

-

Reduction and Protection: The lactone is then reduced to a lactol, followed by protection of the hydroxyl groups.

-

Glycosylation: The protected sugar is then coupled with a protected guanine derivative to form the nucleoside. This is a critical step where the correct anomeric stereochemistry (β-configuration) must be established.

-

Deprotection: Finally, the protecting groups on the sugar and the purine base are removed to yield the 2'-fluoro-2'-C-methylguanosine nucleoside.

Phosphoramidate Coupling

The final stage of the synthesis involves the coupling of the modified nucleoside with the phosphoramidate side chain. This is a stereocritical step, as the phosphorus center in the final product is chiral.

References

The Discovery and Development of AT-527: A Technical Overview

An In-depth Guide for Researchers and Drug Development Professionals

Abstract

AT-527, also known as bemnifosbuvir, is an orally bioavailable, double prodrug of a guanosine nucleotide analog, 2'-fluoro-2'-C-methylguanosine-5'-monophosphate. Initially developed as a potent, pan-genotypic inhibitor of the hepatitis C virus (HCV) NS5B polymerase, its broad-spectrum antiviral activity led to its investigation as a potential treatment for COVID-19. This technical guide provides a comprehensive overview of the discovery, preclinical development, and clinical evaluation of AT-527. It details the compound's unique dual mechanism of action against SARS-CoV-2, its metabolic activation pathway, and a summary of its pharmacokinetic and pharmacodynamic properties from in vitro and in vivo studies.

Introduction: From Hepatitis C to COVID-19

AT-527 was initially designed and developed by Atea Pharmaceuticals as a direct-acting antiviral (DAA) for the treatment of chronic HCV infection.[1][2] It is the hemi-sulfate salt of AT-511, a phosphoramidate prodrug that is metabolized intracellularly to its active triphosphate form, AT-9010.[3][4] Preclinical studies demonstrated potent in vitro activity against all HCV genotypes and a favorable safety profile, which supported its clinical development for HCV.[3]

With the emergence of the COVID-19 pandemic, the antiviral properties of AT-527 were explored against SARS-CoV-2. The drug showed potent in vitro activity against several human coronaviruses, including SARS-CoV-2, prompting its rapid advancement into clinical trials for the treatment of COVID-19. In October 2020, Atea Pharmaceuticals entered into a strategic collaboration with Roche to co-develop AT-527 for COVID-19 globally. However, this partnership was later terminated in November 2021 after the Phase 2 MOONSONG trial failed to meet its primary endpoint.

Mechanism of Action

AT-527's active metabolite, AT-9010, exhibits a unique dual mechanism of action against the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp), which is comprised of the nsp12 protein in complex with nsp7 and nsp8.

-

RNA Chain Termination: AT-9010 is incorporated into the growing viral RNA chain by the RdRp. The 2'-fluoro and 2'-methyl modifications on the ribose sugar of AT-9010 cause steric hindrance, preventing the correct alignment of the incoming nucleotide and leading to immediate termination of RNA synthesis.

-

NiRAN Inhibition: AT-9010 also binds to the N-terminal nidovirus RdRp-associated nucleotidyltransferase (NiRAN) domain of nsp12. This binding inhibits the essential nucleotidyltransferase activity of the NiRAN domain, further disrupting viral replication.

This dual inhibition of both the polymerase and NiRAN active sites represents a novel approach to targeting SARS-CoV-2 replication.

Metabolic Activation

AT-527 is a double prodrug that requires intracellular metabolic conversion to its active triphosphate form, AT-9010. This multi-step process is crucial for the drug's activity as the final triphosphate metabolite cannot readily cross cell membranes.

The putative metabolic pathway is as follows:

-

AT-527 (the hemi-sulfate salt) releases its free base, AT-511, upon dissolution.

-

AT-511 is hydrolyzed by cellular esterases such as cathepsin A (CatA) and/or carboxylesterase 1 (CES1) to form an L-alanyl intermediate.

-

This intermediate is then acted upon by histidine triad nucleotide-binding protein 1 (HINT1) to yield the monophosphate metabolite.

-

Subsequent phosphorylation events, mediated by cellular kinases like guanylate kinase 1 (GUK1) and nucleoside diphosphate kinase (NDPK), convert the monophosphate to the active triphosphate, AT-9010.

dot

References

Arbemnifosbuvir: A Technical Guide to its Antiviral Spectrum and Targeted Viruses

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arbemnifosbuvir (formerly known as AT-752) is an orally bioavailable investigational antiviral agent demonstrating a broad spectrum of activity against several RNA viruses. As a guanosine nucleotide analog prodrug, it represents a promising therapeutic candidate for the treatment of acute viral infections, particularly those caused by flaviviruses and coronaviruses. This technical guide provides an in-depth overview of the antiviral spectrum of this compound, its mechanism of action, and detailed experimental protocols relevant to its preclinical evaluation.

Mechanism of Action

This compound is a double prodrug of a 2'-fluoro-2'-C-methyl guanosine nucleotide analog.[1] To exert its antiviral effect, it must be metabolized intracellularly to its active triphosphate form, AT-9010.[1][2] This activation is a multi-step enzymatic process.

The active metabolite, AT-9010, functions as a competitive inhibitor of the viral RNA-dependent RNA polymerase (RdRp), a critical enzyme for the replication of RNA viruses.[1][3] By mimicking the natural guanosine triphosphate (GTP), AT-9010 is incorporated into the nascent viral RNA chain. This incorporation leads to premature chain termination, thereby halting viral replication.

Intracellular Activation Pathway of this compound

The conversion of this compound to its active triphosphate form, AT-9010, involves a five-step enzymatic cascade within the host cell. This process is critical for the drug's antiviral activity.

Caption: Intracellular activation cascade of this compound to its active form, AT-9010.

Viral RNA Replication Inhibition Workflow

Once activated, AT-9010 interferes with the viral replication process within the host cell. The following diagram illustrates the logical workflow of this inhibition.

Caption: Mechanism of viral RNA replication inhibition by the active metabolite AT-9010.

Antiviral Spectrum and Potency

This compound has demonstrated potent in vitro activity against a range of flaviviruses. The following tables summarize the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) values for the free base of this compound, AT-281.

| Virus | Strain | Cell Line | EC50 (µM) | Reference |

| Dengue Virus | ||||

| Serotype 2 | D2Y98P | Huh-7 | 0.48 | |

| Serotype 3 | Huh-7 | 0.77 | ||

| Zika Virus | Huh-7 | 0.21 | ||

| West Nile Virus | Huh-7 | 0.43 | ||

| Yellow Fever Virus | Huh-7 | 0.31 | ||

| Japanese Encephalitis Virus | Huh-7 | 0.64 | ||

| Other Flaviviruses | ||||

| Powassan Virus | Huh-7 | 0.19 | ||

| Usutu Virus | Huh-7 | 1.41 |

| Cell Line | CC50 (µM) | Reference |

| Huh-7 | >170 | |

| Vero | >172 |

Note: Data is for AT-281, the free base of this compound (AT-752).

Experimental Protocols

The following are detailed methodologies for key experiments typically used to evaluate the antiviral activity of compounds like this compound. While specific protocols for this compound are not publicly available in full detail, these representative protocols for Dengue virus, Zika virus, and SARS-CoV-2 illustrate the standard procedures employed in the field.

Dengue Virus Plaque Reduction Neutralization Test (PRNT)

This assay is a gold standard for quantifying the neutralization of viral infectivity.

Materials:

-

Vero E6 cells

-

Dengue virus stock of known titer

-

This compound

-

Dulbecco's Modified Eagle Medium (DMEM) with 2% Fetal Bovine Serum (FBS)

-

0.8% Methylcellulose overlay

-

Crystal Violet staining solution

-

Phosphate Buffered Saline (PBS)

-

6-well plates

Procedure:

-

Cell Seeding: Seed Vero E6 cells in 6-well plates at a density that will form a confluent monolayer overnight.

-

Compound Dilution: Prepare serial dilutions of this compound in DMEM with 2% FBS.

-

Virus-Compound Incubation: Mix equal volumes of the diluted compound and a dengue virus suspension containing approximately 100 plaque-forming units (PFU) per 0.1 mL. Incubate the mixture at 37°C for 1 hour to allow the compound to neutralize the virus.

-

Infection: Remove the growth medium from the Vero E6 cell monolayers and inoculate with the virus-compound mixture. Incubate at 37°C for 1 hour, with gentle rocking every 15 minutes to ensure even distribution.

-

Overlay: After incubation, remove the inoculum and overlay the cell monolayer with 0.8% methylcellulose in DMEM.

-

Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 5-7 days, or until plaques are visible.

-

Staining: After the incubation period, fix the cells with a solution of 10% formaldehyde in PBS for at least 30 minutes. Remove the overlay and stain the cell monolayer with 0.5% crystal violet solution for 15-20 minutes.

-

Plaque Counting: Gently wash the plates with water and allow them to dry. Count the number of plaques in each well.

-

EC50 Calculation: The percentage of plaque reduction is calculated relative to the virus control (no compound). The EC50 value is determined as the concentration of this compound that reduces the number of plaques by 50%.

Zika Virus Yield Reduction Assay

This assay measures the ability of a compound to inhibit the production of infectious virus particles.

Materials:

-

Vero cells

-

Zika virus stock

-

This compound

-

DMEM with 2% FBS

-

96-well plates

-

Reagents for quantitative reverse transcription PCR (qRT-PCR)

Procedure:

-

Cell Seeding: Seed Vero cells in 96-well plates to achieve a confluent monolayer.

-

Infection and Treatment: Infect the cells with Zika virus at a multiplicity of infection (MOI) of 0.1. After a 1-hour adsorption period, remove the inoculum and add fresh medium containing serial dilutions of this compound.

-

Incubation: Incubate the plates at 37°C for 48-72 hours.

-

Supernatant Collection: At the end of the incubation period, collect the cell culture supernatants.

-

RNA Extraction and qRT-PCR: Extract viral RNA from the supernatants and perform qRT-PCR to quantify the amount of viral RNA.

-

EC50 Calculation: The reduction in viral yield is calculated relative to the virus control. The EC50 is the concentration of this compound that reduces the viral RNA copies by 50%.

SARS-CoV-2 Antiviral Susceptibility Assay in Vero E6 Cells

This protocol is used to determine the in vitro efficacy of antiviral compounds against SARS-CoV-2.

Materials:

-

Vero E6 cells

-

SARS-CoV-2 isolate

-

This compound

-

DMEM with 2% FBS

-

Reagents for cell viability assay (e.g., CellTiter-Glo®)

-

96-well plates

Procedure:

-

Cell Seeding: Seed Vero E6 cells in 96-well plates.

-

Compound Addition: The following day, add serial dilutions of this compound to the cells.

-

Infection: Infect the cells with a SARS-CoV-2 isolate at a low MOI (e.g., 0.05).

-

Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 72 hours.

-

Cytopathic Effect (CPE) Measurement: Assess the virus-induced CPE. This can be done qualitatively by microscopy or quantitatively using a cell viability assay.

-

EC50 and CC50 Determination:

-

EC50: The EC50 is the concentration of the compound that inhibits the viral CPE by 50% compared to the virus control.

-

CC50: In parallel, treat uninfected cells with the same serial dilutions of the compound to determine the 50% cytotoxic concentration (the concentration that reduces cell viability by 50%).

-

Conclusion

This compound is a promising broad-spectrum antiviral agent with potent activity against a range of clinically significant RNA viruses. Its mechanism of action, involving intracellular activation and subsequent termination of viral RNA synthesis, provides a strong rationale for its further development. The data and protocols presented in this guide offer a comprehensive technical overview for researchers and drug development professionals engaged in the field of antiviral therapeutics. Further clinical evaluation is ongoing to determine the safety and efficacy of this compound in treating viral diseases in humans.

References

In Vitro Efficacy of Arbemnifosbuvir Against Hepatitis C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arbemnifosbuvir, also known as bemnifosbuvir (BEM) and AT-527, is an investigational, orally administered nucleotide prodrug designed to combat Hepatitis C virus (HCV) infection. As a guanosine nucleotide phosphoramidate prodrug, it undergoes intracellular metabolic activation to form its pharmacologically active triphosphate metabolite, AT-9010. This active form acts as a potent and selective inhibitor of the HCV nonstructural protein 5B (NS5B) RNA-dependent RNA polymerase (RdRp), a critical enzyme for viral replication. This technical guide provides a comprehensive overview of the in vitro efficacy of this compound against HCV, detailing its antiviral activity, resistance profile, and the experimental methodologies used for its evaluation.

Mechanism of Action

This compound is a double prodrug that is metabolized into the active guanosine triphosphate analogue, AT-9010.[1] This active metabolite functions as a chain terminator of HCV RNA synthesis. AT-9010 is a potent and selective inhibitor of several viral RNA polymerases, including the HCV NS5B polymerase.[1] The unique structural features of this compound facilitate its uptake into target cells and maximize the formation of the active triphosphate AT-9010.[1]

Quantitative In Vitro Efficacy Data

This compound has demonstrated potent, pan-genotypic antiviral activity against a range of HCV genotypes in in vitro replicon assays.[1] The following tables summarize the 50% effective concentration (EC50) values for this compound (as its free base AT-511) against various HCV genotypes and resistant variants.

Table 1: Pan-Genotypic Antiviral Activity of this compound in Laboratory HCV Replicons

| HCV Genotype | EC50 (nM) |

| 1a | 12.8 |

| 1b | 12.5 |

| 2a | 9.2 |

| 3a | 10.3 |

| 4a | 14.7 |

| 5a | 28.5 |

Data sourced from in vitro replicon assays.

Table 2: Comparative In Vitro Potency of this compound and Sofosbuvir

| HCV Genotype | This compound (AT-511) EC50 (nM) | Sofosbuvir EC50 (nM) | Fold-Difference in Potency |

| 1b | 4.9 | 56 | 11.4 |

| 2a | 11 | 61 | 5.5 |

| 3a | 16 | 110 | 6.9 |

| 4a | 12 | 100 | 8.3 |

This data indicates this compound is approximately 5.5- to 11.4-fold more potent than sofosbuvir against the tested HCV genotypes in vitro.

Table 3: In Vitro Activity of this compound Against Sofosbuvir-Resistant HCV Variants

| HCV Variant | This compound (AT-511) EC50 (nM) | Sofosbuvir EC50 (nM) | Fold-Difference in Potency |

| Genotype 1b Wild-Type | 4.9 | 56 | 11.4 |

| Genotype 1b S282T | 16 | 930 | 58.1 |

This compound retains full activity and demonstrates significantly greater potency (up to 58-fold) against the sofosbuvir resistance-associated substitution (RAS) S282T. This suggests a high barrier to resistance for this compound.

Experimental Protocols

The in vitro antiviral activity of this compound is primarily determined using HCV replicon assays. The following is a detailed methodology based on published studies.

HCV Replicon Assay Protocol

1. Cell Lines and Replicons:

-

Cell Line: Huh-7 human hepatoma cells are commonly used. These cells are highly permissive for HCV replication.

-

Replicon Constructs: Subgenomic HCV replicons are utilized. These are RNA molecules that can replicate autonomously within the cytoplasm of host cells but do not produce infectious virus particles, making them a valuable and safe tool for studying viral replication. Typically, these replicons contain the HCV 5' and 3' untranslated regions (UTRs), the nonstructural proteins (NS3 to NS5B), and a reporter gene such as firefly luciferase, as well as a selectable marker like the neomycin phosphotransferase gene. Replicons representing various HCV genotypes (1a, 1b, 2a, 3a, 4a, 5a) are used to assess pan-genotypic activity.

2. In Vitro Transcription and RNA Transfection:

-

Plasmid DNA containing the HCV replicon sequence is linearized, and in vitro transcription is performed to generate replicon RNA.

-

The purified replicon RNA is then introduced into Huh-7 cells via electroporation.

3. Establishment of Stable Replicon-Harboring Cell Lines:

-

Following transfection, cells are cultured in the presence of G418, a cytotoxic drug. Only cells that successfully replicate the HCV replicon and express the neomycin phosphotransferase gene will survive.

-

G418-resistant colonies are then selected and expanded to create stable cell lines that continuously replicate the HCV replicon.

4. Antiviral Activity Assay (PhenoSense Assay):

-

Stable replicon-harboring cells are seeded into 96-well plates.

-

A serial dilution of this compound (or other antiviral compounds for comparison) is prepared and added to the cells. A vehicle control (e.g., DMSO) is also included.

-

The cells are incubated with the compound for a defined period, typically 72 hours.

-

The level of HCV replication is quantified by measuring the activity of the reporter gene (e.g., luciferase). A decrease in luciferase activity corresponds to an inhibition of HCV replication.

-

Cell viability is concurrently measured using a suitable assay (e.g., a colorimetric assay like MTS or a luminescence-based assay) to assess the cytotoxicity of the compound.

-

The EC50 value is calculated as the drug concentration that reduces HCV replication by 50% compared to the vehicle control.

5. Resistance Selection Studies:

-

To assess the genetic barrier to resistance, replicon-harboring cells are cultured in the presence of increasing concentrations of this compound over an extended period (several weeks to months).

-

Virus that manages to replicate in the presence of the drug is sequenced to identify any amino acid substitutions in the NS5B polymerase.

-

The identified substitutions are then introduced into a wild-type replicon construct via site-directed mutagenesis.

-

The susceptibility of these mutant replicons to this compound is then determined using the antiviral activity assay described above, and the fold-change in EC50 compared to the wild-type is calculated.

Visualizations

Metabolic Activation and Mechanism of Action of this compound

Caption: Metabolic activation pathway and mechanism of action of this compound.

Experimental Workflow for In Vitro Efficacy Testing

Caption: Workflow for assessing the in vitro efficacy of this compound.

References

Preclinical Profile of Bemnifosbuvir (AT-527): A Technical Guide for COVID-19 Research

Executive Summary

Bemnifosbuvir (also known as AT-527) is an orally administered, investigational guanosine nucleotide analog designed to inhibit the replication of SARS-CoV-2, the causative agent of COVID-19. As a double prodrug of AT-511, it undergoes intracellular conversion to its active triphosphate form, AT-9010. This active metabolite uniquely targets two distinct and essential sites within the viral RNA-dependent RNA polymerase (RdRp, nsp12), offering a high barrier to resistance. Preclinical studies have demonstrated potent in vitro activity against SARS-CoV-2 and its variants, favorable pharmacokinetic properties that ensure adequate lung exposure, and a strong safety profile in toxicology studies. This document provides a comprehensive technical overview of the preclinical data supporting the development of bemnifosbuvir for COVID-19.

Mechanism of Action

Bemnifosbuvir's antiviral activity stems from its active triphosphate metabolite, AT-9010. This molecule acts as a competitive inhibitor of natural guanosine triphosphate. Upon incorporation into the nascent viral RNA strand, it disrupts the replication process through a novel dual mechanism of action against the SARS-CoV-2 nsp12 protein.

-

RdRp Inhibition (Chain Termination): AT-9010 targets the canonical RNA-dependent RNA polymerase (RdRp) active site. Its incorporation into the growing RNA chain leads to premature termination, effectively halting viral genome synthesis.[1]

-

NiRAN Inhibition: AT-9010 also inhibits the N-terminal nidovirus RdRp-associated nucleotidyltransferase (NiRAN) domain of nsp12.[1][2] The NiRAN domain is crucial for the initial "priming" step of RNA synthesis. By targeting both domains, bemnifosbuvir disrupts viral replication at two critical stages.

This dual-targeting strategy of highly conserved regions within the viral polymerase suggests a high barrier to the development of resistance and sustained activity against emerging variants.

Metabolic Activation Pathway

Bemnifosbuvir (AT-527) is a prodrug that must be metabolized intracellularly to its active form, AT-9010. This is a multi-step enzymatic process designed to enhance oral bioavailability and ensure efficient delivery of the active compound to target cells. The activation requires a minimal set of five cellular enzymes in an obligate sequence.

The pathway proceeds as follows:

-

Hydrolysis: The hemisulfate salt AT-527 dissolves to its free base, AT-511. The carboxyester moiety is then hydrolyzed by human cathepsin A (CatA) and/or carboxylesterase 1 (CES1).

-

Hint1 Action: The amino acid moiety is removed by the histidine triad nucleotide-binding protein 1 (Hint1), yielding a 5'-monophosphate intermediate.

-

ADALP1 Deamination: Adenosine deaminase-like protein 1 (ADALP1) catalyzes the deamination of the N6-methyl group on the purine base.

-

First Phosphorylation: Guanylate kinase 1 (GUK1) phosphorylates the monophosphate to a diphosphate.

-

Second Phosphorylation: Nucleotide diphosphate kinase (NDPK) performs the final phosphorylation to yield the active triphosphate, AT-9010.

Preclinical Efficacy

In Vitro Antiviral Activity

The antiviral potency of bemnifosbuvir's free base, AT-511, was evaluated against SARS-CoV-2 and other human coronaviruses in various cell culture systems. The compound demonstrated potent and selective inhibition of viral replication with no significant cytotoxicity observed.

Table 1: In Vitro Antiviral Activity of AT-511 Against Coronaviruses

| Virus | Cell Line | Assay Method | EC₅₀ (μM) | EC₉₀ (μM) | CC₅₀ (μM) | Selectivity Index (CC₅₀/EC₅₀) | Reference(s) |

|---|---|---|---|---|---|---|---|

| SARS-CoV-2 | HAE | Plaque Reduction | - | 0.47 | >100 | >212 | , |

| HCoV-229E | Huh-7 | CPE Inhibition | - | 0.43 | >100 | - | |

| HCoV-OC43 | Huh-7 | CPE Inhibition | - | 0.30 | >100 | - | |

| SARS-CoV | Huh-7 | CPE Inhibition | - | 0.31 | >100 | - |

| MERS-CoV | Huh-7 | CPE Inhibition | - | >10 | >100 | - | |

HAE: Normal Human Airway Epithelial cells; Huh-7: Human hepatoma cells; CPE: Cytopathic Effect; EC₅₀/EC₉₀: 50%/90% effective concentration; CC₅₀: 50% cytotoxic concentration.

Bemnifosbuvir has also shown potent inhibitory activity against all tested SARS-CoV-2 variants of concern, including Omicron subvariants.

Experimental Protocols: In Vitro Assays

Antiviral Assay in Human Airway Epithelial (HAE) Cells

-

Cell Culture: Primary HAE cells were cultured at an air-liquid interface to achieve differentiation into a pseudostratified, ciliated epithelium that closely resembles the human respiratory tract.

-

Infection: The apical surface of the differentiated HAE cultures was infected with a clinical isolate of SARS-CoV-2.

-

Compound Treatment: Following a brief incubation period post-infection, the viral inoculum was removed. Serial dilutions of AT-511 were then added to the basolateral medium to mimic systemic drug delivery.

-

Incubation: The cultures were incubated for 48 to 72 hours at 37°C.

-

Quantification: Viral progeny released from the apical surface were collected via an apical wash. Viral titers were quantified using a standard plaque assay on Vero E6 cells to determine the concentration of the drug required to inhibit viral replication by 90% (EC₉₀).

References

- 1. New Data Showcasing Favorable Profile of Bemnifosbuvir for Treatment of COVID-19 and Hepatitis C Presented at 2023 International Conference on Antiviral Research | Atea Pharmaceuticals, Inc. [ir.ateapharma.com]

- 2. Phase II study of bemnifosbuvir in high-risk participants in a hospital setting with moderate COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Molecular intricacies of Arbemnifosbuvir: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Arbemnifosbuvir, also known as Bemnifosbuvir or AT-527, is a novel, orally bioavailable nucleotide prodrug with potent antiviral activity against hepatitis C virus (HCV) and SARS-CoV-2. This technical guide provides a comprehensive overview of the molecular basis of this compound's activity, detailing its metabolic activation, mechanism of action, and preclinical and clinical efficacy. The information is intended to support further research and development of this promising antiviral agent.

Introduction

This compound is a phosphoramidate prodrug of a guanosine nucleotide analog.[1] Its chemical structure is designed for efficient oral absorption and intracellular delivery of the active antiviral agent.[2] The prodrug nature of this compound allows it to effectively penetrate host cells, where it undergoes metabolic conversion to its active triphosphate form, AT-9010.[1]

Metabolic Activation of this compound

The conversion of this compound to its pharmacologically active form, AT-9010, is a multi-step intracellular process mediated by host cell enzymes. This activation pathway is crucial for its antiviral efficacy.

Mechanism of Action

The active triphosphate metabolite, AT-9010, is the key effector molecule that targets the viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication of RNA viruses.

Inhibition of Hepatitis C Virus (HCV) NS5B Polymerase

Against HCV, AT-9010 acts as a competitive inhibitor of the natural GTP substrate for the NS5B polymerase.[1] Its incorporation into the nascent viral RNA chain leads to premature chain termination, thereby halting viral replication.[1]

Dual Inhibition of SARS-CoV-2 RNA Polymerase

This compound exhibits a unique dual mechanism of action against the SARS-CoV-2 RNA polymerase (nsp12).

-

RdRp Inhibition: Similar to its action against HCV, AT-9010 competes with the natural nucleotide triphosphate and, upon incorporation, terminates the growing RNA chain.

-

NiRAN Inhibition: AT-9010 also inhibits the nidovirus RdRp-associated nucleotidyltransferase (NiRAN) domain of nsp12. The NiRAN domain is essential for viral RNA capping, a critical step for viral RNA stability and translation.

This dual-targeting mechanism has the potential to create a high barrier to the development of viral resistance.

Quantitative Data

In Vitro Antiviral Activity

| Virus | Genotype/Variant | Assay | Cell Line | EC50 / EC90 | Reference |

| HCV | GT 1a | Replicon | Huh-7 | 12.8 nM (EC50) | |

| GT 1b | Replicon | Huh-7 | 12.5 nM (EC50) | ||

| GT 2a | Replicon | Huh-7 | 9.2 nM (EC50) | ||

| GT 3a | Replicon | Huh-7 | 10.3 nM (EC50) | ||

| GT 4a | Replicon | Huh-7 | 14.7 nM (EC50) | ||

| GT 5a | Replicon | Huh-7 | 28.5 nM (EC50) | ||

| SARS-CoV-2 | Wild Type | Plaque Reduction | HAE | 0.47 µM (EC90) |

Clinical Efficacy

| Indication | Trial Phase | Comparator | Key Efficacy Endpoint | Result | Reference |

| Hepatitis C | Phase 2 | - | Sustained Virologic Response at 12 weeks (SVR12) in treatment-adherent, non-cirrhotic patients with genotypes 1-4 | 99% (178/179) | |

| Phase 2 | - | SVR12 in treatment-adherent patients with cirrhosis | 88% (30/34) | ||

| Phase 2 | - | SVR12 in treatment-adherent patients with genotype 3 | 100% | ||

| COVID-19 | MORNINGSKY (Phase 2) | Placebo | Reduction in hospitalization in patients > 40 years old | 82% | |

| SUNRISE-3 (Phase 3) | Placebo | All-cause hospitalization or death through Day 29 | Ongoing |

Pharmacokinetic Parameters

| Parameter | This compound (AT-527) | AT-9010 (Active Metabolite) |

| Oral Bioavailability | ≥50% | - |

| Intracellular Half-life | - | Long |

Experimental Protocols

HCV Replicon Assay

This protocol outlines a method for determining the in vitro efficacy of this compound against HCV replication using a subgenomic replicon system.

Methodology:

-

Cell Culture: Huh-7 cells harboring an HCV subgenomic replicon (e.g., genotype 1b) that expresses a reporter gene (e.g., luciferase) are used.

-

Plating: Cells are seeded into 96-well plates at an appropriate density.

-

Compound Addition: A serial dilution of this compound is prepared and added to the cells. A vehicle control (DMSO) and a positive control (another known HCV inhibitor) are included.

-

Incubation: Plates are incubated for 48-72 hours at 37°C.

-

Quantification of HCV Replication:

-

Luciferase Assay: Cell lysis and measurement of luciferase activity.

-

qRT-PCR: Extraction of total RNA and quantification of HCV RNA levels using specific primers and probes.

-

-

Data Analysis: The 50% effective concentration (EC50) is calculated by fitting the dose-response data to a sigmoidal curve.

SARS-CoV-2 Plaque Reduction Assay

This protocol describes a method to determine the antiviral activity of this compound against SARS-CoV-2 by quantifying the reduction in viral plaque formation.

Methodology:

-

Cell Culture: Vero E6 cells are seeded in 6- or 12-well plates to form a confluent monolayer.

-

Virus Infection: Cells are infected with a known titer of SARS-CoV-2 in the presence of various concentrations of this compound.

-

Overlay: After an adsorption period, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread to adjacent cells.

-

Incubation: Plates are incubated for 2-3 days to allow for plaque formation.

-

Plaque Visualization: The overlay is removed, and the cell monolayer is fixed and stained (e.g., with crystal violet) to visualize the plaques.

-

Data Analysis: The number of plaques is counted for each drug concentration, and the EC50 or EC90 value is determined.

Conclusion

This compound is a promising oral antiviral agent with a well-defined molecular mechanism of action against HCV and SARS-CoV-2. Its potent pangenotypic activity against HCV and dual-targeting mechanism against SARS-CoV-2, combined with a favorable pharmacokinetic and safety profile, underscore its potential as a valuable therapeutic option. The data and protocols presented in this guide provide a solid foundation for further investigation and clinical development of this compound.

References

Methodological & Application

Application Notes and Protocols for Arbemnifosbuvir in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arbemnifosbuvir, also known as AT-752 free base, is a potent antiviral agent with demonstrated activity against a range of RNA viruses, particularly within the Flaviviridae family. It is a guanosine nucleotide analog that acts as a prodrug, requiring intracellular metabolic activation to exert its antiviral effect. These application notes provide detailed protocols for the use of this compound in cell culture-based antiviral and cytotoxicity assays.

Mechanism of Action

This compound is a double prodrug that, upon entering a host cell, undergoes a multi-step enzymatic conversion to its active triphosphate form, AT-9010.[1] This activation cascade is initiated by the cellular enzymes Cathepsin A (CatA) and/or Carboxylesterase 1 (CES1), which metabolize this compound to a common intermediate precursor, AT-551.[1] Subsequent enzymatic reactions, including the action of Histidine Triad Nucleotide-Binding Protein 1 (HINT1), lead to the formation of the active triphosphate metabolite, AT-9010.[1][2]

AT-9010 acts as a potent inhibitor of viral replication through a dual mechanism:

-

Chain Termination: As a guanosine triphosphate analog, AT-9010 is incorporated into the nascent viral RNA strand by the viral RNA-dependent RNA polymerase (RdRp). This incorporation leads to premature termination of RNA synthesis, thus halting viral genome replication.[2]

-

Enzyme Inhibition: AT-9010 can also target other essential viral enzymes. In flaviviruses, it has been shown to bind to the methyltransferase (MTase) domain of the NS5 protein, interfering with RNA capping, a critical step for viral RNA stability and translation. For coronaviruses like SARS-CoV-2, the active metabolite targets the nidovirus RdRp-associated nucleotidyltransferase (NiRAN) domain of the non-structural protein 12 (nsp12), which is essential for viral replication.

The intracellular activation and subsequent targeting of viral-specific enzymes contribute to the compound's potent antiviral activity and a high barrier to resistance.

Caption: Intracellular activation and targets of this compound.

Data Presentation

In Vitro Antiviral Activity of this compound (AT-281)

The following table summarizes the in vitro antiviral activity of this compound's free base, AT-281, against various flaviviruses in Huh-7 (human liver carcinoma) cells.

| Virus | EC₅₀ (µM) | EC₉₀ (µM) | Reference |

| Dengue Virus (Serotype 2) | 0.48 | 0.64 | |

| Dengue Virus (Serotype 3) | 0.77 | 0.77 | |

| West Nile Virus | 0.43 (EC₉₀) | - | |

| Yellow Fever Virus | 0.31 | 0.26 | |

| Zika Virus | 0.21 | - | |

| Japanese Encephalitis Virus | 0.64 | - |

EC₅₀ (50% effective concentration) is the concentration of the drug that inhibits 50% of the viral effect (e.g., cytopathic effect). EC₉₀ (90% effective concentration) is the concentration of the drug that reduces the viral yield by 90%.

Cytotoxicity of this compound (AT-281)

The cytotoxicity of this compound's free base, AT-281, has been evaluated in multiple cell lines.

| Cell Line | CC₅₀ (µM) | Reference |

| Huh-7 | > 170 | |

| Multiple Cell Lines | > 100 |

CC₅₀ (50% cytotoxic concentration) is the concentration of the drug that causes a 50% reduction in cell viability.

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile, nuclease-free microcentrifuge tubes

Procedure:

-

Prepare a stock solution of this compound in DMSO. A concentration of 10 mM is recommended.

-

For example, to prepare a 10 mM stock solution, dissolve 5.82 mg of this compound (Molecular Weight: 581.5 g/mol ) in 1 mL of DMSO.

-

Vortex thoroughly to ensure complete dissolution. If necessary, gentle warming or sonication can be used to aid dissolution.

-

Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C for up to one month or at -80°C for up to six months.

Cell Culture and Virus Propagation

Cell Line: Huh-7 (human hepatoma cell line)

Materials:

-

Huh-7 cells

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin (P/S) solution

-

Trypsin-EDTA solution

-

Phosphate-Buffered Saline (PBS)

-

Appropriate flavivirus stock (e.g., Dengue virus)

Procedure:

-

Cell Culture Maintenance: Culture Huh-7 cells in DMEM supplemented with 10% FBS and 1% P/S at 37°C in a humidified atmosphere with 5% CO₂.

-

Subculturing: When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach the cells using Trypsin-EDTA. Resuspend the cells in fresh medium and seed into new flasks at the desired split ratio.

-

Virus Propagation: Infect a confluent monolayer of Huh-7 cells with the desired flavivirus at a low multiplicity of infection (MOI), for example, 0.01. Adsorb the virus for 1-2 hours at 37°C. After adsorption, remove the inoculum and add fresh medium with a lower FBS concentration (e.g., 2%). Incubate until cytopathic effects (CPE) are observed. Harvest the supernatant, clarify by centrifugation, and store at -80°C.

Antiviral Activity Assay (Cytopathic Effect Inhibition Assay)

This protocol determines the concentration of this compound required to inhibit virus-induced cell death.

Caption: Workflow for the Cytopathic Effect (CPE) Inhibition Assay.

Materials:

-

Huh-7 cells

-

96-well cell culture plates

-

This compound stock solution

-

Virus stock

-

Cell culture medium

-

Neutral Red solution

-

Neutral Red solubilization buffer

Procedure:

-

Seed Huh-7 cells in 96-well plates at a density that will result in a confluent monolayer the next day.

-

Incubate the plates overnight at 37°C with 5% CO₂.

-

On the following day, prepare serial dilutions of this compound in cell culture medium.

-

Remove the growth medium from the cells and add the diluted compound. Include wells with medium only (cell control) and wells with medium and virus but no compound (virus control).

-

Infect the cells with the virus at a predetermined MOI that causes significant CPE within 3-6 days.

-

Incubate the plates at 37°C with 5% CO₂ for 3-6 days, or until significant CPE is observed in the virus control wells.

-

Assess cell viability using the Neutral Red uptake assay. a. Remove the culture medium. b. Add Neutral Red staining solution and incubate for 2 hours. c. Wash the cells with PBS. d. Add solubilization buffer to extract the dye from the lysosomes of viable cells. e. Read the absorbance at the appropriate wavelength (e.g., 540 nm).

-

Calculate the percentage of cell viability for each drug concentration relative to the cell and virus controls.

-

Determine the EC₅₀ value by plotting the percentage of inhibition against the drug concentration and using a non-linear regression analysis.

Cytotoxicity Assay (MTT Assay)

This protocol determines the concentration of this compound that is toxic to the host cells.

Materials:

-

Huh-7 cells

-

96-well cell culture plates

-

This compound stock solution

-

Cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or acidified isopropanol)

Procedure:

-

Seed Huh-7 cells in a 96-well plate as described for the antiviral assay.

-

Incubate the plates overnight.

-

Prepare serial dilutions of this compound in cell culture medium.

-

Remove the growth medium and add the diluted compound to the cells. Include wells with medium only (cell control).

-

Incubate the plates for the same duration as the antiviral assay (3-6 days).

-

At the end of the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

During this incubation, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Remove the MTT solution and add a solubilization buffer to dissolve the formazan crystals.

-

Read the absorbance at the appropriate wavelength (e.g., 570 nm).

-

Calculate the percentage of cell viability relative to the untreated cell control.

-

Determine the CC₅₀ value by plotting the percentage of viability against the drug concentration and using a non-linear regression analysis.

Caption: Overall workflow for in vitro evaluation of this compound.

Conclusion

This compound is a promising antiviral candidate with potent in vitro activity and low cytotoxicity. The protocols outlined in these application notes provide a framework for the systematic evaluation of its efficacy and safety in a cell culture setting. Accurate determination of EC₅₀ and CC₅₀ values is crucial for further preclinical and clinical development. Researchers should optimize these protocols based on their specific cell lines, virus strains, and laboratory conditions.

References

Application Notes and Protocols for In Vitro Efficacy Testing of Arbemnifosbuvir

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arbemnifosbuvir is an investigational antiviral agent with a proposed mechanism of action targeting viral replication. These application notes provide detailed protocols for evaluating the in vitro efficacy and cytotoxicity of this compound. The described assays are fundamental in preclinical virology research and are essential for determining the compound's antiviral activity, potency, and therapeutic index. The protocols are designed to be adaptable for various RNA viruses, with specific examples tailored for SARS-CoV-2.

Mechanism of Action

Antiviral drugs function by interfering with various stages of the viral life cycle.[1][2] These stages include viral entry into the host cell, uncoating of the viral genome, replication of the viral genome, synthesis of viral proteins, assembly of new viral particles, and release from the host cell.[1][2] this compound is hypothesized to be a polymerase inhibitor, a class of drugs that halts viral genome replication.[3] This is a common mechanism for nucleoside analogs, which get incorporated into the growing viral RNA or DNA chain, causing premature termination.

Data Presentation

The following tables summarize hypothetical quantitative data for the in vitro efficacy and cytotoxicity of this compound against SARS-CoV-2. These tables are for illustrative purposes to demonstrate how to present such data.

Table 1: Antiviral Activity of this compound against SARS-CoV-2

| Cell Line | Assay Type | EC50 (µM) | EC90 (µM) |

| Vero E6 | Plaque Reduction Assay | 1.2 ± 0.3 | 4.5 ± 0.8 |

| Vero E6 | Virus Yield Reduction | 0.9 ± 0.2 | 3.8 ± 0.6 |

| Calu-3 | Virus Yield Reduction | 1.5 ± 0.4 | 5.1 ± 0.9 |

| A549-ACE2 | Reporter Gene Assay | 0.8 ± 0.1 | 3.5 ± 0.5 |

EC50: 50% effective concentration; EC90: 90% effective concentration. Values are presented as mean ± standard deviation from three independent experiments.

Table 2: Cytotoxicity of this compound

| Cell Line | Assay Type | CC50 (µM) | Selectivity Index (SI) |

| Vero E6 | MTT Assay | > 100 | > 83.3 |

| Calu-3 | SRB Assay | > 100 | > 66.7 |

| A549-ACE2 | CellTiter-Glo | > 100 | > 125 |

CC50: 50% cytotoxic concentration. Selectivity Index (SI) is calculated as CC50/EC50.

Experimental Protocols

Cell Lines and Virus

-

Cell Lines:

-

Vero E6 (ATCC CRL-1586): African green monkey kidney epithelial cells, highly susceptible to a wide range of viruses, including SARS-CoV-2.

-

Calu-3 (ATCC HTB-55): Human lung adenocarcinoma cells, which endogenously express ACE2 and TMPRSS2, providing a more physiologically relevant model for respiratory viruses.

-

A549-ACE2: Human lung carcinoma cells engineered to stably express the ACE2 receptor, making them susceptible to SARS-CoV-2 infection.

-

-

Virus:

-

SARS-CoV-2 isolate (e.g., USA-WA1/2020) should be propagated in Vero E6 cells to generate high-titer stocks. Viral titers are determined by plaque assay or TCID50 (50% tissue culture infectious dose) assay. All work with live virus must be conducted in a BSL-3 (Biosafety Level 3) facility.

-

Cytotoxicity Assays

It is crucial to assess the cytotoxicity of the test compound to ensure that the observed antiviral effect is not due to cell death.

a) MTT Assay Protocol

-

Cell Seeding: Seed Vero E6 cells in a 96-well plate at a density of 2 x 10^4 cells/well and incubate for 24 hours at 37°C with 5% CO2.

-

Compound Addition: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a "cells only" control (medium only) and a "no cells" control (medium only).

-

Incubation: Incubate the plate for 48-72 hours (corresponding to the duration of the antiviral assay).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Readout: Measure the absorbance at 570 nm using a microplate reader.

-

Calculation: Calculate the CC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

b) Sulforhodamine B (SRB) Assay Protocol

-

Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol, using Calu-3 cells.

-

Fixation: After the 48-72 hour incubation, gently discard the medium and fix the cells with 100 µL of 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

-

Washing: Wash the plate five times with tap water and allow it to air dry.

-

Staining: Add 50 µL of 0.4% SRB solution in 1% acetic acid to each well and incubate for 30 minutes at room temperature.

-

Washing: Quickly wash the plate four times with 1% acetic acid to remove unbound dye.

-

Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to dissolve the bound dye.

-

Readout: Measure the absorbance at 510 nm.

-

Calculation: Determine the CC50 as described for the MTT assay.

Antiviral Efficacy Assays

a) Plaque Reduction Assay

This assay is considered the gold standard for determining the efficacy of an antiviral compound by quantifying the reduction in infectious virus particles.

-

Cell Seeding: Seed Vero E6 cells in 6-well plates at a density that will result in a confluent monolayer after 24 hours.

-

Virus and Compound Incubation: Prepare serial dilutions of this compound. In a separate tube, mix each drug dilution with a known amount of SARS-CoV-2 (e.g., to achieve 50-100 plaque-forming units (PFU) per well). Incubate this mixture for 1 hour at 37°C.

-

Infection: Wash the cell monolayers with PBS and infect with 200 µL of the virus-compound mixture. Allow the virus to adsorb for 1 hour at 37°C.

-

Overlay: Remove the inoculum and overlay the cells with 2 mL of a semi-solid medium (e.g., 1.2% carboxymethylcellulose or agar in culture medium) containing the corresponding concentration of this compound.

-

Incubation: Incubate the plates for 3-4 days at 37°C with 5% CO2 until visible plaques are formed.

-

Staining: Fix the cells with 4% paraformaldehyde and stain with a 0.1% crystal violet solution.

-

Quantification: Count the number of plaques in each well. The EC50 is the concentration of the compound that reduces the number of plaques by 50% compared to the virus-only control.

b) Virus Yield Reduction Assay

This assay measures the reduction in the amount of new infectious virus particles produced in the presence of the antiviral compound.

-

Cell Seeding and Infection: Seed Vero E6 or Calu-3 cells in 24-well plates. Once confluent, infect the cells with SARS-CoV-2 at a multiplicity of infection (MOI) of 0.01 for 1 hour.

-

Compound Addition: After adsorption, remove the inoculum, wash the cells, and add fresh culture medium containing serial dilutions of this compound.

-

Incubation: Incubate the plates for 24-48 hours.

-

Harvesting: Collect the cell culture supernatants, which contain the progeny virus.

-

Titration: Determine the viral titer in the collected supernatants using a plaque assay or TCID50 assay on fresh Vero E6 cell monolayers.

-

Calculation: The EC50 is the concentration of the compound that reduces the virus yield by 50% compared to the untreated control.

c) Reporter Gene Assay

This high-throughput assay utilizes a recombinant virus expressing a reporter gene (e.g., luciferase or fluorescent protein) to measure viral replication.

-

Cell Seeding: Seed A549-ACE2 cells in a 96-well plate.

-

Compound Addition and Infection: Add serial dilutions of this compound to the wells, followed by the addition of a SARS-CoV-2 reporter virus.

-

Incubation: Incubate for 24-48 hours.

-

Readout: Measure the reporter gene expression (e.g., luminescence for luciferase, fluorescence for GFP) using a plate reader.

-

Calculation: The EC50 is the concentration of the compound that inhibits reporter gene expression by 50% relative to the virus-only control.

Mandatory Visualizations

Caption: Proposed mechanism of action of this compound.

Caption: Workflow for the Plaque Reduction Assay.

Caption: General workflow for an MTT-based cytotoxicity assay.

References

Establishing a Research Model for Arbemnifosbuvir (AT-527) Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arbemnifosbuvir, also known as AT-527, is an investigational oral antiviral agent being evaluated for the treatment of COVID-19 and Hepatitis C. It is a phosphoramidate prodrug of a guanosine nucleotide analog. Upon administration, this compound is metabolized to its active triphosphate form, AT-9010. This active metabolite exhibits a dual mechanism of action against SARS-CoV-2 by targeting two essential viral enzymes: the RNA-dependent RNA polymerase (RdRp) and the NiRAN (Nidovirus RdRp-associated nucleotidyltransferase) domain of the non-structural protein 12 (nsp12). This dual inhibition aims to disrupt viral replication and transcription. These application notes provide a comprehensive research model for the preclinical and in vitro evaluation of this compound, including detailed experimental protocols and data presentation guidelines.

Data Presentation

In Vitro Efficacy of this compound

The following table summarizes the in vitro antiviral activity of this compound (AT-511, the free base) and its metabolites against various coronaviruses and hepatitis C virus (HCV) genotypes.

| Virus/Variant | Cell Line | Assay Type | Potency Metric | Value | Citation |

| SARS-CoV-2 | Human Airway Epithelial (HAE) Cells | Viral Replication Inhibition | EC90 | 0.5 µM | [1] |

| HCV Genotype 1b | N/A | N/A | Mean Max. RNA Reduction | 4.4 log10 IU/mL | [2] |

| HCV Genotype 3 | N/A | N/A | Mean Max. RNA Reduction | 4.5 log10 IU/mL | [2] |

| HCV (Compensated Cirrhosis) | N/A | N/A | Mean Max. RNA Reduction | 4.6 log10 IU/mL | [2] |

Pharmacokinetics of this compound

This table presents key pharmacokinetic parameters of this compound and its metabolites from a Phase 1 study in healthy subjects.

| Parameter | Analyte | Dose | Value | Citation |

| Mean Concentration in Epithelial Lining Fluid (4-5h post-dose) | AT-273 (surrogate for active AT-9010) | 550 mg BID | 0.62 µM | [1] |

| Systemic Half-life | AT-273 | Multiple Ascending Doses | > 20 hours |

Experimental Protocols

In Vitro Antiviral Activity Assays

This protocol determines the concentration of this compound required to reduce the number of viral plaques by 50% (PRNT50).

Materials:

-

Vero E6 cells

-

SARS-CoV-2 isolate

-

This compound (AT-527)

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Agarose or Avicel

-

Crystal Violet solution

-

Formaldehyde

Protocol:

-

Cell Seeding: Seed Vero E6 cells in 6-well or 24-well plates at a density to achieve a confluent monolayer on the day of infection.

-

Compound Preparation: Prepare serial dilutions of this compound in DMEM.

-

Infection: Infect the confluent cell monolayer with a known titer of SARS-CoV-2 (e.g., 100 plaque-forming units [PFU]/well) for 1 hour at 37°C.

-

Treatment: Remove the viral inoculum and overlay the cells with medium containing the different concentrations of this compound.

-

Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 2-3 days until plaques are visible.

-

Fixation and Staining: Fix the cells with formaldehyde and stain with crystal violet to visualize the plaques.

-

Quantification: Count the number of plaques in each well and calculate the PRNT50 value.

This assay quantifies the inhibition of viral RNA replication by this compound.

Materials:

-

A549 cells stably expressing ACE2 (A549-ACE2)

-

SARS-CoV-2 isolate

-

This compound (AT-527)

-

Cell culture medium and supplements

-

RNA extraction kit

-

RT-qPCR reagents (primers and probes targeting a conserved region of the SARS-CoV-2 genome, e.g., the N gene)

Protocol:

-

Cell Seeding: Seed A549-ACE2 cells in 24-well or 96-well plates.

-

Treatment: Pre-treat the cells with serial dilutions of this compound for a specified time (e.g., 2 hours).

-

Infection: Infect the cells with SARS-CoV-2 at a specific Multiplicity of Infection (MOI).

-

Incubation: Incubate the infected cells for 24-72 hours.

-

RNA Extraction: Lyse the cells and extract total RNA.

-

RT-qPCR: Perform reverse transcription followed by quantitative PCR to determine the viral RNA copy number.

-

Analysis: Calculate the EC50 value, the concentration of this compound that inhibits viral RNA replication by 50%.

In Vivo Efficacy Models

This model is used to evaluate the in vivo efficacy of this compound in reducing viral load and lung pathology.

Materials:

-

Golden Syrian hamsters

-

SARS-CoV-2 isolate

-

This compound (AT-527)

-

Vehicle control

-

Anesthesia

-

Biosafety Level 3 (BSL-3) animal facility

Protocol:

-

Acclimatization: Acclimatize hamsters to the BSL-3 facility.

-

Treatment: Administer this compound or vehicle control orally (e.g., by gavage) at a specified dose and schedule. Treatment can be initiated prophylactically (before infection) or therapeutically (after infection). A potential therapeutic regimen could be twice daily dosing starting 12 hours post-infection for 3-5 days.

-

Infection: Intranasally infect hamsters with a defined dose of SARS-CoV-2.

-

Monitoring: Monitor the animals daily for clinical signs of disease, including weight loss and changes in activity.

-

Sample Collection: At specified time points post-infection, euthanize a subset of animals and collect lung and nasal turbinate tissues.

-

Viral Load Quantification: Homogenize the tissues and determine the viral load by TCID50 assay or RT-qPCR.

-

Histopathology: Process a portion of the lung tissue for histopathological examination to assess the extent of inflammation and tissue damage.

This non-human primate model allows for the evaluation of this compound in a species more closely related to humans.

Materials:

-

Rhesus macaques

-

SARS-CoV-2 isolate

-

This compound (AT-527)

-

Vehicle control

-

Anesthesia

-

BSL-3 animal facility

Protocol:

-

Acclimatization and Baseline Assessment: Acclimatize macaques and perform baseline health checks.

-

Infection: Inoculate macaques with SARS-CoV-2 via a combination of intratracheal, intranasal, and ocular routes.

-

Treatment: Administer this compound or vehicle control orally at a defined dose and schedule. A potential therapeutic regimen could start shortly after infection and continue for a specified duration.

-

Monitoring: Regularly monitor the animals for clinical signs of disease, and collect samples such as nasal swabs, throat swabs, and bronchoalveolar lavage (BAL) fluid.

-

Viral Load Quantification: Determine the viral load in the collected samples using RT-qPCR or plaque assays.

-

Necropsy and Tissue Analysis: At the end of the study, perform a necropsy and collect various tissues for viral load determination and histopathological analysis.

Visualizations

Signaling Pathway of this compound's Active Metabolite (AT-9010)

Caption: Dual mechanism of action of this compound's active metabolite, AT-9010.

Experimental Workflow for In Vitro Antiviral Assay

References

- 1. Human bronchopulmonary disposition and plasma pharmacokinetics of oral bemnifosbuvir (AT-527), an experimental guanosine nucleotide prodrug for COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Oral bemnifosbuvir (AT-527) vs placebo in patients with mild-to-moderate COVID-19 in an outpatient setting (MORNINGSKY) - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Detection of Novel Antiviral Agents and their Metabolites

A-1 Introduction

The development of novel antiviral agents is a critical area of pharmaceutical research. Arbemnifosbuvir is a conceptual nucleotide analog inhibitor targeting viral RNA-dependent RNA polymerase (RdRp), a key enzyme in the replication of many RNA viruses. As with any new drug candidate, robust and reliable analytical methods are essential for its detection and quantification in biological matrices. These methods are fundamental to pharmacokinetic (PK), pharmacodynamic (PD), and toxicological studies throughout the drug development pipeline.

This document provides a comprehensive overview of the recommended analytical methodologies for the detection and quantification of this compound and its putative metabolites. While specific methods for this compound are not yet established in the public domain, this guide is based on well-established and validated techniques for analogous antiviral compounds, such as Sofosbuvir and Molnupiravir. The primary recommended technique is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS), which offers high sensitivity and selectivity.

A-2 Recommended Analytical Approach: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the quantification of small molecule drugs and their metabolites in complex biological matrices like plasma, urine, and tissue homogenates.[1][2][3] This technique combines the separation power of high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) with the sensitive and specific detection capabilities of tandem mass spectrometry.

A-2.1 Principle of LC-MS/MS

The workflow for LC-MS/MS analysis involves several key steps:

-

Sample Preparation: The initial and most critical step is the extraction of the analyte of interest from the biological matrix. This is crucial to remove interfering substances such as proteins and salts that can suppress the ionization process and contaminate the instrument. Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[4][5]

-

Chromatographic Separation: The extracted sample is then injected into an HPLC or UHPLC system. The analytes are separated based on their physicochemical properties as they pass through a chromatographic column. The choice of column and mobile phase is critical for achieving good separation from matrix components and other metabolites.

-

Ionization: After separation, the analytes are introduced into the mass spectrometer's ion source. Electrospray ionization (ESI) is the most common technique for polar molecules like nucleotide analogs, as it is a soft ionization method that minimizes fragmentation.

-

Mass Analysis: The ionized analytes are then separated in the first quadrupole based on their mass-to-charge ratio (m/z). These precursor ions are then fragmented in the collision cell.

-

Detection: The resulting product ions are separated in the second quadrupole and detected. This process, known as Multiple Reaction Monitoring (MRM), provides high specificity and sensitivity.

A-2.2 Signaling Pathway Visualization

The following diagram illustrates the general metabolic activation pathway for a conceptual nucleotide analog prodrug like this compound.

A-3 Quantitative Data Summary

The following table summarizes typical quantitative parameters for the analysis of antiviral drugs using LC-MS/MS, based on published methods for similar compounds. These values can serve as a benchmark for the development and validation of a new method for this compound.

| Parameter | Sofosbuvir | Molnupiravir | Acyclovir |

| Linearity Range (ng/mL) | 0.25 - 3500 | 1 - 2500 | 15.6 - 10000 |

| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.25 | 1 | 15.6 |

| Intra-day Precision (%CV) | < 15% | < 10% | < 6.5% |

| Inter-day Precision (%CV) | < 15% | < 10% | < 4.2% |

| Accuracy (%) | 85 - 115% | 90 - 110% | 93 - 105% |

| Recovery (%) | > 80% | > 85% | Not specified |

A-4 Experimental Protocols

A-4.1 Protocol 1: Quantification of this compound in Human Plasma

This protocol describes a general method for the quantification of this compound in human plasma using protein precipitation followed by LC-MS/MS analysis.

Materials and Reagents:

-

This compound analytical standard

-

Stable isotope-labeled internal standard (SIL-IS) of this compound

-

Human plasma (K2EDTA)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

Procedure:

-

Preparation of Standards and Quality Controls (QCs):

-

Prepare a stock solution of this compound in methanol.

-

Prepare a stock solution of the SIL-IS in methanol.

-

Serially dilute the this compound stock solution to prepare calibration standards and QC samples in blank human plasma.

-

-

Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma sample, standard, or QC, add 20 µL of the SIL-IS working solution.

-

Add 300 µL of cold acetonitrile containing 0.1% formic acid.

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

-

LC-MS/MS Analysis:

-

LC System: UHPLC system

-

Column: C18 column (e.g., 50 x 2.1 mm, 1.7 µm)

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

Flow Rate: 0.4 mL/min

-

Gradient: A suitable gradient to ensure separation of the analyte from matrix components.

-

Injection Volume: 5 µL

-

MS System: Triple quadrupole mass spectrometer

-

Ionization Mode: Electrospray Ionization (ESI), positive or negative mode (to be optimized)

-

MRM Transitions: To be determined by infusing a standard solution of this compound and its SIL-IS.

-

Workflow Diagram:

A-4.2 Protocol 2: Analysis of this compound and its Phosphorylated Metabolites in Peripheral Blood Mononuclear Cells (PBMCs)

This protocol outlines a more complex method for the analysis of the parent drug and its intracellular phosphorylated metabolites.

Materials and Reagents:

-

In addition to the materials in Protocol 1:

-

Ficoll-Paque for PBMC isolation

-

Phosphate-buffered saline (PBS)

-

Methanol (70%)

-

Solid-phase extraction (SPE) cartridges (anion exchange)

Procedure:

-

PBMC Isolation:

-

Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

-

Wash the cell pellet with PBS and count the cells.

-

-

Sample Preparation (Intracellular Extraction):

-

Lyse a known number of cells (e.g., 1 x 10^6) with cold 70% methanol to quench metabolic activity and precipitate proteins.

-

Centrifuge to pellet cellular debris.

-

Evaporate the supernatant to dryness.

-

-

Solid-Phase Extraction (for phosphorylated metabolites):

-

Reconstitute the dried extract in a low-ionic-strength buffer.

-

Load the sample onto a pre-conditioned anion exchange SPE cartridge.

-

Wash the cartridge to remove neutral and basic compounds.

-

Elute the phosphorylated metabolites with a high-ionic-strength buffer.

-

Desalt the eluate if necessary.

-

-

LC-MS/MS Analysis:

-

LC System: UHPLC system

-

Column: A column suitable for polar analytes, such as a hydrophilic interaction liquid chromatography (HILIC) column or a mixed-mode column.

-

Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium acetate or ammonium formate).

-

MS System: As in Protocol 1, with MRM transitions optimized for the parent drug and each phosphorylated metabolite.

-

Logical Relationship Diagram:

A-5 Method Validation

Any newly developed analytical method must be validated according to regulatory guidelines (e.g., FDA or EMA). Key validation parameters include:

-

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

-

Linearity: The range of concentrations over which the method is accurate and precise.

-

Accuracy and Precision: The closeness of the measured values to the true values and the degree of scatter between a series of measurements.

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified.

-

Recovery: The efficiency of the extraction process.

-

Matrix Effect: The effect of matrix components on the ionization of the analyte.

-

Stability: The stability of the analyte in the biological matrix under different storage and handling conditions.

The analytical methods outlined in this document provide a robust framework for the detection and quantification of the conceptual antiviral agent this compound and its metabolites. The use of LC-MS/MS is highly recommended due to its superior sensitivity and selectivity. The provided protocols, based on established methods for similar antiviral drugs, offer a solid starting point for method development and validation, which are essential for advancing a new drug candidate through preclinical and clinical development.

References

- 1. Determination of Antiviral Drugs and Their Metabolites Using Micro-Solid Phase Extraction and UHPLC-MS/MS in Reversed-Phase and Hydrophilic Interaction Chromatography Modes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Analytical Methods for Determination of Antiviral Drugs in Different Matrices: Recent Advances and Trends - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Simultaneous quantification of tenofovir, emtricitabine, rilpivirine, elvitegravir and dolutegravir in mouse biological matrices by LC-MS/MS and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

Application Notes and Protocols for Arbemnifosbuvir Combination Therapy

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Arbemnifosbuvir (also known as bemnifosbuvir and AT-527) in combination with other antiviral agents for the treatment of Hepatitis C Virus (HCV) and COVID-19. Detailed protocols for key experiments are included to facilitate further research and development.

Introduction to this compound

This compound is an orally bioavailable guanosine nucleotide analog that acts as a potent inhibitor of viral RNA-dependent RNA polymerase (RdRp). A key feature of this compound is its dual mechanism of action, targeting both the RdRp active site and the nidovirus RdRp-associated nucleotidyltransferase (NiRAN) domain of the viral polymerase. This dual inhibition is believed to create a high barrier to the development of viral resistance. This compound has demonstrated potent, pan-genotypic activity against HCV and significant in vitro activity against SARS-CoV-2 and its variants of concern.

This compound in Combination Therapy for Hepatitis C Virus (HCV)

This compound is being developed in combination with ruzasvir, a potent, pan-genotypic inhibitor of the HCV nonstructural protein 5A (NS5A), for the treatment of chronic HCV infection. Ruzasvir inhibits a key component of the viral replication complex.[1] The combination of these two direct-acting antivirals with different mechanisms of action has shown promising results in clinical trials.

Clinical Efficacy of this compound and Ruzasvir Combination

A Phase 2 clinical trial evaluated the efficacy and safety of a fixed-dose combination of bemnifosbuvir (550 mg) and ruzasvir (180 mg) administered once daily for 8 weeks in treatment-naïve patients with chronic HCV infection. The primary endpoints were safety and sustained virologic response at 12 weeks post-treatment (SVR12).

| Patient Population | SVR12 Rate (Per-Protocol, Treatment-Adherent) | SVR12 Rate (Efficacy Evaluable, Regardless of Adherence) | Reference |

| Non-cirrhotic | 98% (208/213) | 95% (242/256) | [2] |

| Lead-in Cohort (Non-cirrhotic) | 97% | Not Reported | [1][3] |

In Vitro Synergy of this compound and Ruzasvir against HCV

In vitro studies using HCV genotype 1b replicon assays (Huh-luc/neo-ET cells) have demonstrated that the combination of this compound (as its free base, AT-511) and ruzasvir results in synergistic inhibition of HCV replication.[2] This synergistic interaction allows for greater viral suppression than would be expected from the additive effects of the individual drugs.

This compound in Combination Therapy for COVID-19